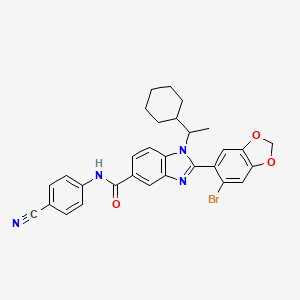
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)benzimidazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C30H27BrN4O3 and its molecular weight is 571.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)benzimidazole-5-carboxamide is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its efficacy against various cell lines and its mechanism of action.
Structure and Synthesis
The compound features a complex structure incorporating a benzimidazole core and various substituents, which are essential for its biological activity. The synthesis of such compounds typically involves multi-step reactions that allow for the introduction of functional groups that enhance their pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzimidazole derivatives. For example, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines:
The compound's mechanism of action often involves the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities, leading to increased oxidative stress in cancer cells .
Antimicrobial Activity
Benzimidazole derivatives also exhibit antimicrobial properties. In vitro evaluations have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for selected compounds are summarized below:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Compound 3 | 62.5 | E. coli |
| Compound 4 | 12.5 | S. aureus |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy .
Case Studies
Several case studies have highlighted the biological activity of benzimidazole derivatives:
- Antiproliferative Effects : A study demonstrated that a series of benzimidazole derivatives exhibited potent antiproliferative effects against various human cancer cell lines, with some compounds outperforming standard treatments like cisplatin .
- Mechanistic Insights : Research has indicated that certain benzimidazole derivatives can selectively inhibit JAK1, a kinase involved in cytokine signaling pathways, suggesting their potential use in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the benzimidazole ring significantly affect biological activity, emphasizing the importance of chemical modifications in drug design .
属性
CAS 编号 |
2100284-59-9 |
|---|---|
分子式 |
C30H27BrN4O3 |
分子量 |
571.5 g/mol |
IUPAC 名称 |
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36) |
InChI 键 |
FJAOGFGHTPYADT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















